N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide
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Overview
Description
N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of cyclohexene-1,2-dicarboxylic anhydride with 4-chloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl)acetic acid
- 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane
- 1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane
Uniqueness
N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide is unique due to its cyclohexene ring structure, which distinguishes it from other similar compounds. This structural feature may confer specific chemical and biological properties that are not observed in other related compounds.
Properties
CAS No. |
90184-57-9 |
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Molecular Formula |
C20H18Cl2N2O2 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
1-N,2-N-bis(4-chlorophenyl)cyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H18Cl2N2O2/c21-13-5-9-15(10-6-13)23-19(25)17-3-1-2-4-18(17)20(26)24-16-11-7-14(22)8-12-16/h5-12H,1-4H2,(H,23,25)(H,24,26) |
InChI Key |
YGISFANCQPJRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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